Sulfanegen
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Overview
Description
Sulfanegen, known by its IUPAC name 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid, is an experimental antidote for cyanide poisoning. It is being studied as a prodrug for 3-mercaptopyruvic acid, which has shown potential as a treatment for cyanide poisoning but has a short half-life that limits its clinical effectiveness . This compound is designed to produce 3-mercaptopyruvic acid in vivo, thereby compensating for the short half-life of the latter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfanegen can be synthesized through the reaction of 1,4-dithiane-2,5-dicarboxylic acid with hydroxyl groups at positions 2 and 5. The preparation involves the formation of a hemithioacetal cyclic dimer of 3-mercaptopyruvic acid .
Industrial Production Methods: The industrial production of this compound involves the synthesis of its sodium and triethanolamine salts. These salts can be prepared through acid-base neutralization reactions .
Chemical Reactions Analysis
Types of Reactions: Sulfanegen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sulfanegen has several scientific research applications:
Mechanism of Action
Sulfanegen exerts its effects by acting as a prodrug for 3-mercaptopyruvic acid. Upon administration, this compound is metabolized to release 3-mercaptopyruvic acid, which then participates in the detoxification of cyanide. The detoxification process involves the enzyme mercaptopyruvate sulfurtransferase, which catalyzes the conversion of cyanide to thiocyanate, a less toxic compound that can be excreted from the body .
Comparison with Similar Compounds
3-Mercaptopyruvic Acid: The direct precursor of sulfanegen, but with a shorter half-life.
Cobinamide: Another cyanide antidote that can be used in combination with this compound for enhanced effectiveness.
Sodium Thiosulfate: A traditional cyanide antidote that works by converting cyanide to thiocyanate.
Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a prodrug for 3-mercaptopyruvic acid, providing a sustained release of the active compound in vivo. This property makes it more effective in treating cyanide poisoning compared to 3-mercaptopyruvic acid alone, which has a very short half-life .
Properties
CAS No. |
80003-64-1 |
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Molecular Formula |
C6H8O6S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
GYZMXMSJOZUNEQ-UHFFFAOYSA-N |
SMILES |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
Synonyms |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium sulfanegan sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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